1-(3-Methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea
Overview
Description
1-(3-Methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a urea moiety linked to a 3-methylphenyl group and a 2,2,6,6-tetramethylpiperidin-4-yl group, which contribute to its distinctive properties.
Preparation Methods
The synthesis of 1-(3-Methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea typically involves the reaction of 3-methylphenyl isocyanate with 2,2,6,6-tetramethylpiperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or piperidine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(3-Methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(3-Methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea can be compared with similar compounds such as:
1-(3-Methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea: This compound features a thiourea moiety instead of a urea moiety, leading to different chemical properties and reactivity.
1-(3-Methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)carbamate: The carbamate analog exhibits distinct biological and chemical behavior due to the presence of the carbamate group.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-12-7-6-8-13(9-12)18-15(21)19-14-10-16(2,3)20-17(4,5)11-14/h6-9,14,20H,10-11H2,1-5H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBQFDVSWGKQHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CC(NC(C2)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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